2-({[4'-(Trifluoromethyl)[1,1'-biphenyl]-4-yl]oxy}methyl)oxirane
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Overview
Description
2-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]oxy}methyl)oxirane is an organic compound that features a trifluoromethyl group attached to a biphenyl structure, which is further linked to an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]oxy}methyl)oxirane typically involves the following steps:
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Formation of the Biphenyl Structure: : The initial step involves the formation of the biphenyl structure with a trifluoromethyl group. This can be achieved through a Suzuki coupling reaction between 4-bromo-1-(trifluoromethyl)benzene and phenylboronic acid in the presence of a palladium catalyst.
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Introduction of the Oxirane Ring: : The next step involves the introduction of the oxirane ring. This can be done by reacting the biphenyl compound with epichlorohydrin in the presence of a base such as sodium hydroxide. The reaction proceeds through the formation of an intermediate epoxide, which then cyclizes to form the oxirane ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
2-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]oxy}methyl)oxirane can undergo various types of chemical reactions, including:
Oxidation: The oxirane ring can be oxidized to form diols or other oxygen-containing derivatives.
Reduction: Reduction reactions can open the oxirane ring, leading to the formation of alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophiles such as amines or thiols can be employed in substitution reactions.
Major Products Formed
Oxidation: Formation of diols or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted biphenyl derivatives.
Scientific Research Applications
2-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]oxy}methyl)oxirane has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development, particularly in designing molecules with improved pharmacokinetic properties.
Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]oxy}methyl)oxirane involves its interaction with molecular targets through its functional groups. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with hydrophobic regions of proteins or membranes. The oxirane ring can undergo ring-opening reactions, forming covalent bonds with nucleophilic sites on biomolecules, potentially leading to biological activity.
Comparison with Similar Compounds
Similar Compounds
- 2-({[4’-(Trifluoromethyl)phenyl]oxy}methyl)oxirane
- 2-({[4’-(Trifluoromethyl)phenyl]oxy}methyl)oxetane
- 2-({[4’-(Trifluoromethyl)phenyl]oxy}methyl)tetrahydrofuran
Uniqueness
2-({[4’-(Trifluoromethyl)[1,1’-biphenyl]-4-yl]oxy}methyl)oxirane is unique due to the presence of both the trifluoromethyl group and the oxirane ring. The trifluoromethyl group imparts increased stability and lipophilicity, while the oxirane ring provides a reactive site for further chemical modifications. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
61485-83-4 |
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Molecular Formula |
C16H13F3O2 |
Molecular Weight |
294.27 g/mol |
IUPAC Name |
2-[[4-[4-(trifluoromethyl)phenyl]phenoxy]methyl]oxirane |
InChI |
InChI=1S/C16H13F3O2/c17-16(18,19)13-5-1-11(2-6-13)12-3-7-14(8-4-12)20-9-15-10-21-15/h1-8,15H,9-10H2 |
InChI Key |
GRZBCXHSNDTUQK-UHFFFAOYSA-N |
Canonical SMILES |
C1C(O1)COC2=CC=C(C=C2)C3=CC=C(C=C3)C(F)(F)F |
Origin of Product |
United States |
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